XL PI3K/mTOR inhibitor

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound XL PI3K/mTOR inhibitor is a dual inhibitor that targets both the phosphoinositide 3-kinase (PI3K) and the mammalian target of rapamycin (mTOR) pathways. These pathways are crucial in regulating cell growth, proliferation, survival, and metabolism. Aberrant activation of these pathways is often associated with various cancers, making them significant targets for cancer therapy .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of XL PI3K/mTOR inhibitors typically involves multiple steps, including the preparation of intermediate compounds and their subsequent reactions to form the final product. The synthetic routes often involve the use of specific reagents and catalysts under controlled conditions to ensure the desired chemical transformations. For example, the synthesis might include steps such as nucleophilic substitution, cyclization, and functional group modifications .

Industrial Production Methods: Industrial production of XL PI3K/mTOR inhibitors involves scaling up the laboratory synthesis methods to produce the compound in larger quantities. This process requires optimization of reaction conditions, purification techniques, and quality control measures to ensure the consistency and purity of the final product. Techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry are commonly used for quality control .

Chemical Reactions Analysis

Types of Reactions: XL PI3K/mTOR inhibitors undergo various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the chemical structure of the compound to enhance its efficacy and selectivity.

Common Reagents and Conditions: Common reagents used in the synthesis and modification of XL PI3K/mTOR inhibitors include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired chemical transformations .

Major Products Formed: The major products formed from these reactions are typically the modified versions of the XL PI3K/mTOR inhibitor, which exhibit improved pharmacological properties. These modifications can enhance the compound’s ability to inhibit the PI3K and mTOR pathways more effectively .

Scientific Research Applications

XL PI3K/mTOR inhibitors have a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, these inhibitors are used to study the mechanisms of PI3K and mTOR pathways and their roles in cellular processes. In biology, they are used to investigate the effects of pathway inhibition on cell growth, proliferation, and survival .

In medicine, XL PI3K/mTOR inhibitors are primarily used in cancer research and therapy. They have shown promising results in preclinical and clinical studies for the treatment of various cancers, including breast cancer, lung cancer, and hematologic malignancies. These inhibitors are also being explored for their potential in treating other diseases characterized by aberrant PI3K/mTOR signaling .

Mechanism of Action

The mechanism of action of XL PI3K/mTOR inhibitors involves the simultaneous inhibition of both the PI3K and mTOR pathways. By targeting these pathways, the inhibitors disrupt the signaling processes that promote cell growth, proliferation, and survival. This dual inhibition is achieved by binding to the active sites of both PI3K and mTOR, thereby preventing their activation and subsequent downstream signaling .

Comparison with Similar Compounds

Similar Compounds: Several other compounds also target the PI3K and mTOR pathways, including VS-5584, BEZ235, and GDC-0980. These compounds share similar mechanisms of action but may differ in their selectivity, potency, and pharmacokinetic properties .

Uniqueness of XL PI3K/mTOR Inhibitor: The uniqueness of XL PI3K/mTOR inhibitors lies in their ability to simultaneously target both PI3K and mTOR with high selectivity and potency. This dual inhibition approach enhances their therapeutic efficacy and reduces the likelihood of resistance development compared to single-target inhibitors .

Conclusion

XL PI3K/mTOR inhibitors represent a significant advancement in the field of targeted cancer therapy. Their ability to inhibit both PI3K and mTOR pathways makes them highly effective in disrupting cancer cell growth and survival. Ongoing research and clinical trials continue to explore their full potential and applications in various scientific and medical fields.

Biological Activity

The XL PI3K/mTOR inhibitor, also known as XL765 or SAR245409, is a compound designed to inhibit the phosphatidylinositol 3-kinase (PI3K) and mammalian target of rapamycin (mTOR) pathways, which are crucial in regulating cell growth, proliferation, and survival. This article delves into the biological activity of XL765, focusing on its mechanisms of action, efficacy in various cancer models, and potential therapeutic applications.

The PI3K/mTOR pathway is frequently dysregulated in various cancers, making it a significant target for therapeutic intervention. The activation of this pathway typically begins with ligand binding to receptor tyrosine kinases (RTKs), leading to the recruitment of class IA PI3Ks to the cell membrane. Here, they convert phosphatidylinositol-4,5-bisphosphate (PIP2) into phosphatidylinositol-3,4,5-trisphosphate (PIP3), which subsequently activates Akt and mTOR signaling pathways. The inhibition of these pathways by XL765 disrupts cellular signaling that promotes tumor growth and survival .

Table 1: Summary of Preclinical Studies on XL765

Case Studies

- Acute Myeloid Leukemia (AML) : A notable case study investigated the effects of XL765 in combination with Bcl-2/Bcl-xL inhibitors. The results showed that dual inhibition led to increased apoptosis in AML cells by modulating key proteins such as Mcl-1 and Bim. This synergistic effect was particularly pronounced in primary AML specimens exhibiting basal AKT phosphorylation, highlighting the importance of this pathway in leukemia therapy .

- Ovarian Cancer : In a study using three-dimensional spheroid cultures, it was observed that XL765 effectively induced cell death in inner matrix-deprived ovarian cancer cells. However, matrix-attached cells displayed adaptive resistance mechanisms that could potentially be overcome through combination therapies targeting upregulated survival proteins .

Resistance Mechanisms

Despite its efficacy, resistance to PI3K/mTOR inhibitors like XL765 can develop through various adaptive mechanisms. For instance, studies have shown that inhibition of the PI3K pathway can lead to compensatory activation of RTKs and other survival pathways, such as MAPK signaling. This feedback loop can diminish the therapeutic effectiveness of PI3K inhibitors .

Clinical Implications

The biological activity of XL765 suggests it has significant potential as an anti-cancer agent when used alone or in combination with other therapies. Its ability to induce apoptosis in cancer cells while overcoming adaptive resistance mechanisms makes it a promising candidate for clinical trials aimed at treating various malignancies.

Properties

IUPAC Name |

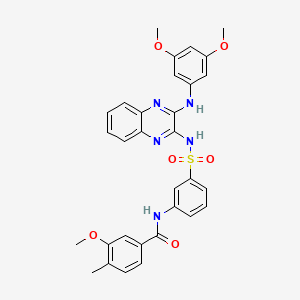

N-[3-[[3-(3,5-dimethoxyanilino)quinoxalin-2-yl]sulfamoyl]phenyl]-3-methoxy-4-methylbenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C31H29N5O6S/c1-19-12-13-20(14-28(19)42-4)31(37)33-21-8-7-9-25(17-21)43(38,39)36-30-29(34-26-10-5-6-11-27(26)35-30)32-22-15-23(40-2)18-24(16-22)41-3/h5-18H,1-4H3,(H,32,34)(H,33,37)(H,35,36) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KEDAVYHDQWPBEY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)C(=O)NC2=CC(=CC=C2)S(=O)(=O)NC3=NC4=CC=CC=C4N=C3NC5=CC(=CC(=C5)OC)OC)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C31H29N5O6S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

599.7 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.